2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride
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Overview
Description
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride is an organic compound that features a boron-containing dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pinacol with boronic acid derivatives under specific conditions to form the dioxaborolane ring . The amine group can then be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the boron-containing ring or the amine group.
Substitution: The compound can participate in substitution reactions, particularly at the amine group or the boron-containing ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups to the compound .
Scientific Research Applications
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride has several applications in scientific research:
Biology: Investigated for its potential use in biological systems due to its unique reactivity and ability to form stable complexes.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride exerts its effects involves its ability to form stable complexes with other molecules. The boron-containing dioxaborolane ring can interact with various molecular targets, facilitating reactions and forming stable intermediates. This reactivity is crucial in its applications in synthesis and catalysis .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A similar compound with a boron-containing dioxaborolane ring but without the amine group.
Phenylboronic acid pinacol ester: Another boron-containing compound used in organic synthesis.
1-Methylpyrazole-4-boronic acid pinacol ester: A compound with similar reactivity but different structural features.
Uniqueness
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride is unique due to the presence of both the boron-containing dioxaborolane ring and the amine group. This combination provides distinct reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C10H23BClNO2 |
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Molecular Weight |
235.56 g/mol |
IUPAC Name |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H22BNO2.ClH/c1-8(7-12)6-11-13-9(2,3)10(4,5)14-11;/h8H,6-7,12H2,1-5H3;1H |
InChI Key |
XZBBNLLSESJWNG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)CN.Cl |
Origin of Product |
United States |
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